molecular formula C7H6FIO2S B13707872 1-Fluoro-4-iodo-2-(methylsulfonyl)benzene

1-Fluoro-4-iodo-2-(methylsulfonyl)benzene

Cat. No.: B13707872
M. Wt: 300.09 g/mol
InChI Key: KGWUHQORYZUPGD-UHFFFAOYSA-N
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Description

1-Fluoro-4-iodo-2-(methylsulfonyl)benzene is a versatile benzenederivative building block designed for advanced organic synthesis and methodological research. This compound integrates three distinct functional groups—iodo, fluoro, and methylsulfonyl—onto a single aromatic ring, making it a valuable substrate for constructing complex molecules. The iodine moiety serves as an excellent site for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the introduction of various aryl, alkenyl, and alkynyl groups . The electron-withdrawing nature of the methylsulfonyl group can significantly influence the electronic properties of the benzene ring and potentially activate neighboring sites for nucleophilic substitution. Furthermore, the presence of the fluorine atom offers opportunities for exploring specific regioselective reactions or for use as a non-reactive tag in structural-property relationship studies. While the specific applications of this exact isomer are not fully documented in the literature, its structure-related analogs, such as [fluoro(methylsulfonyloxy)iodo]benzene, are well-established reagents for the functionalization of olefins, enabling the introduction of fluoro and sulfonyloxy groups across double bonds . This reagent is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6FIO2S

Molecular Weight

300.09 g/mol

IUPAC Name

1-fluoro-4-iodo-2-methylsulfonylbenzene

InChI

InChI=1S/C7H6FIO2S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4H,1H3

InChI Key

KGWUHQORYZUPGD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)I)F

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Fluoro 4 Iodo 2 Methylsulfonyl Benzene

Retrosynthetic Analysis of 1-Fluoro-4-iodo-2-(methylsulfonyl)benzene

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. The primary challenge in the synthesis of this compound is the precise placement of the three substituents on the aromatic ring. The relationship between the substituents is para (iodo to fluoro), ortho (methylsulfonyl to fluoro), and meta (methylsulfonyl to iodo).

Key disconnections can be proposed based on the introduction of the three functional groups: the fluoro, iodo, and methylsulfonyl moieties.

Disconnection of the C-I bond: This suggests an iodination reaction on a 1-fluoro-3-(methylsulfonyl)benzene (B1342961) precursor. This is a plausible final step, as iodination can be achieved under various conditions.

Disconnection of the C-S bond: This approach involves the sulfonylation of a 1-fluoro-4-iodobenzene (B1293370) precursor. The directing effects of the fluoro and iodo groups would be critical in this step.

Disconnection of the C-F bond: Fluorination of a 4-iodo-2-(methylsulfonyl)benzene precursor is also a possibility, often achieved via methods like the Balz-Schiemann reaction from a corresponding aniline (B41778).

Considering the directing effects of the substituents, a plausible retrosynthetic pathway could start from a simple, commercially available fluorinated compound. For instance, starting with 4-fluorophenyl methyl sulfone, the challenge would be the regioselective introduction of the iodine atom. Alternatively, starting with 4-fluoroiodobenzene, the key step would be the regioselective introduction of the methylsulfonyl group at the ortho position to the fluorine.

Classical Synthetic Approaches to Halogenated and Sulfonylated Aromatics

Classical methods for the synthesis of halogenated and sulfonylated aromatic compounds predominantly rely on electrophilic aromatic substitution (EAS) reactions.

Sequential Halogenation and Sulfonylation Protocols for Benzene (B151609) Derivatives

The synthesis of polysubstituted benzenes often involves a sequence of electrophilic aromatic substitution reactions. The order of these reactions is crucial, as the substituents already present on the ring direct the position of subsequent incoming electrophiles.

Typical reagents for these transformations include:

Sulfonylation: Concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (H₂SO₄/SO₃) is used to introduce a sulfonic acid group (-SO₃H), which can then be converted to the desired methylsulfonyl group. aakash.ac.inpharmaguideline.com

Halogenation: Halogens (e.g., I₂, Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) are standard for introducing halogen atoms. aakash.ac.inlibretexts.org For iodination, reagents like iodine monochloride (ICl) or a mixture of I₂ and an oxidizing agent are often employed.

The challenge with these classical methods is controlling the regioselectivity, especially in molecules with multiple directing groups that may have conflicting influences.

Regioselective Introduction of Fluoro, Iodo, and Methylsulfonyl Groups

Achieving the specific 1,2,4-substitution pattern of this compound requires a strategic sequence of reactions that leverages the directing effects of the substituents.

Fluoro group: A weak ortho, para-director and deactivating.

Iodo group: A weak ortho, para-director and deactivating.

Methylsulfonyl group (–SO₂Me): A meta-director and strongly deactivating.

Another approach could involve the sulfonation of 4-fluoroaniline, followed by conversion to the methyl sulfone, iodination, and finally a Balz-Schiemann reaction to introduce the fluorine. However, this multi-step process can be lengthy and may have cumulative yield issues.

Modern Catalytic Methods for the Synthesis of this compound

Modern synthetic chemistry offers more sophisticated tools that provide greater control over regioselectivity, often leading to more efficient and direct synthetic routes. wiley.com

Transition-Metal-Catalyzed Halogenation and Functionalization

Transition-metal catalysis has revolutionized the synthesis of functionalized aromatic compounds. acs.orgnih.govresearchgate.net These methods often proceed under milder conditions and exhibit higher selectivity than classical approaches.

For the synthesis of the target molecule, a transition-metal-catalyzed cross-coupling reaction could be envisioned. For example, a suitably protected and substituted aryl precursor bearing a triflate or boronic acid group could be coupled with a source of the methylsulfonyl group using a palladium or copper catalyst. researchgate.netacs.org Similarly, palladium-catalyzed methods for the direct C-H functionalization of arenes could potentially be used to introduce the iodo or methylsulfonyl group with high regioselectivity, provided a suitable directing group is present on the substrate. rsc.org

Reaction TypeCatalyst/ReagentPrecursor ExampleDescription
Sulfonylation Pd or Cu catalyst, RSO₂NaAryl halide/triflateCross-coupling reaction to form a C-S bond, offering an alternative to electrophilic sulfonylation. acs.org
Halogenation Pd catalyst, N-Iodosuccinimide (NIS)Organometallic reagentPalladium-catalyzed C-H iodination can provide high regioselectivity, often guided by a directing group.
C-H Functionalization Rh or Ru catalystSubstituted BenzeneDirect introduction of functional groups onto the aromatic C-H bonds, potentially streamlining the synthetic sequence.

Directed Ortho-Metalation (DoM) Strategies for Positional Control

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This technique relies on the presence of a "directing metalation group" (DMG) on the aromatic ring. The DMG coordinates to a strong base, typically an organolithium reagent, facilitating deprotonation of the adjacent ortho C-H bond. strath.ac.uk The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent with complete regiocontrol. harvard.edu

In a potential synthesis of this compound, a DoM strategy could be highly effective. For instance, starting with 1-fluoro-3-iodobenzene, if a suitable DMG were present at the 1-position (or could be derived from the fluorine), it could direct lithiation specifically to the C-2 position. However, fluorine itself is a poor directing group.

A more viable DoM approach might start with a precursor like N,N-diethyl-4-fluorobenzamide. The amide group is an excellent DMG. It would direct lithiation to the C-2 position. Quenching with a methylsulfonylating agent (e.g., MeSO₂Cl) would install the sulfonyl group. Subsequent iodination and conversion of the amide to another functional group or its removal would be the final steps. This method offers a high degree of positional control that is difficult to achieve with classical electrophilic substitution.

Electrosynthesis of Sulfonylated and Halogenated Aromatics

Electrosynthesis is emerging as a powerful and green alternative to conventional synthetic methods, offering unique reactivity and often milder reaction conditions. For the synthesis of this compound, electrochemical approaches could be applied to key bond-forming steps, namely the introduction of the sulfonyl group or the iodine atom.

One plausible electrochemical route involves a Sandmeyer-type reaction. nih.gov A general electrochemical strategy for the Sandmeyer reaction has been developed, which can be adapted for the iodination of an appropriate precursor like 4-fluoro-2-(methylsulfonyl)aniline. nih.gov In this approach, electricity serves as the driving force, replacing traditional chemical reagents. The process can employ simple and inexpensive halogen sources, such as diiodomethane (B129776) (CH₂I₂), for the iodination of aryl diazonium salts. nih.gov An advantage of this electrochemical method is the potential for one-pot synthesis starting directly from the aniline derivative. nih.gov

The electrochemical Sandmeyer iodination can be performed in an undivided cell using platinum mesh electrodes. nih.gov The reaction conditions can be optimized by screening various iodine sources, solvents, and electrode materials. For instance, diiodomethane has been found to be an effective iodinating agent in such electrochemical reactions, leading to high yields of the corresponding aryl iodide. nih.gov

Table 1: Illustrative Electrochemical Sandmeyer Iodination Conditions

Parameter Condition
Starting Material 4-fluoro-2-(methylsulfonyl)aniline
Iodine Source Diiodomethane (CH₂I₂)
Solvent Acetonitrile (MeCN)
Electrodes Platinum (Pt) mesh (Anode and Cathode)
Mode Constant Current

| Diazotization | in situ or pre-formed diazonium salt |

Another potential electrosynthetic strategy is the direct anodic iodination of a precursor such as 1-fluoro-3-(methylsulfonyl)benzene. The feasibility of this approach depends on the electrochemical oxidation potential of the aromatic substrate and the generation of a suitable electrophilic iodine species at the anode. Anodic oxidation of iodide ions can generate iodonium (B1229267) cation species that can then react with electron-deficient olefins. nih.gov While direct anodic iodination of deactivated arenes can be challenging, the use of specific mediators or reaction conditions could facilitate this transformation.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. unsw.edu.auepa.gov The synthesis of this compound can be designed or optimized to align with these principles.

Prevention of Waste: The ideal synthesis should have a high atom economy, minimizing the formation of byproducts. researchgate.net A Sandmeyer reaction, if not optimized, can generate significant waste. However, green modifications, such as using water as a solvent and avoiding the use of strong, corrosive acids, can improve its environmental profile. organic-chemistry.org

Safer Solvents and Auxiliaries: The choice of solvent plays a critical role in the greenness of a synthetic route. For a Sandmeyer reaction, conducting the diazotization and subsequent iodination in water is a greener alternative to organic solvents. organic-chemistry.org For direct iodination, solvent-free approaches, such as mechanical grinding of the reactants, represent a significant advancement in green chemistry. acs.org

Catalysis: The use of catalytic methods is preferred over stoichiometric reagents. While the Sandmeyer iodination does not typically require a metal catalyst, direct iodination methods often benefit from catalysis. acs.org Iron(III) has been shown to be an effective and inexpensive catalyst for the iodination of arenes with N-iodosuccinimide (NIS), offering high regioselectivity under mild conditions. acs.org

Designing Less Hazardous Chemical Syntheses: The Sandmeyer reaction involves the formation of potentially explosive diazonium salts. nih.gov Implementing safer procedures, such as in situ generation and immediate consumption of the diazonium intermediate, is a key green chemistry principle. acs.org

Table 2: Application of Green Chemistry Principles to a Hypothetical Synthesis

Green Chemistry Principle Application to Synthesis of this compound
Waste Prevention Optimize reaction conditions to maximize yield and minimize byproducts.
Atom Economy Choose synthetic routes with high incorporation of starting materials into the final product.
Less Hazardous Synthesis Utilize aqueous conditions for Sandmeyer reactions; employ non-toxic catalysts for iodination.
Safer Solvents Preferential use of water or solvent-free conditions.
Energy Efficiency Develop reactions that proceed at ambient temperature and pressure.

| Use of Catalysts | Employ catalytic amounts of reagents instead of stoichiometric amounts. |

Scale-Up Considerations and Process Optimization for this compound Synthesis

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of process optimization and safety.

Safety of Diazotization: The primary safety concern in a Sandmeyer-based synthesis is the handling of diazonium salts, which can be thermally unstable and potentially explosive. nih.gov For large-scale production, ensuring strict temperature control during diazotization is critical. acs.org One of the most effective strategies to mitigate the risk is the use of continuous flow reactors. acs.org In a flow setup, the hazardous diazonium intermediate is generated in small quantities and consumed immediately in the subsequent reaction step, thus avoiding its accumulation. nih.gov

Process Optimization for Iodination: For a direct iodination approach, process optimization would focus on maximizing the regioselectivity to obtain the desired isomer and achieving high conversion. This involves the systematic screening of catalysts, solvents, temperatures, and reaction times. For deactivated arenes, which can be challenging to iodinate, the choice of a highly electrophilic iodinating agent and an appropriate catalyst is crucial. researchgate.net For example, iron(III) catalysis has been shown to be effective for the iodination of a range of aryl compounds, including those with deactivating groups. acs.org

Work-up and Purification: On a large scale, the ease of product isolation and purification is a significant factor. The choice of reagents and solvents should facilitate a straightforward work-up procedure. For instance, the use of a recyclable ionic liquid that also acts as a catalyst activator can simplify the purification process. acs.org

Table 3: Key Parameters for Scale-Up and Optimization

Synthetic Step Key Parameter for Optimization Scale-Up Consideration
Diazotization Temperature, concentration, acid choice Use of continuous flow reactors for safety; robust temperature control.
Sandmeyer Iodination Rate of addition of iodide, temperature Efficient mixing to ensure homogeneity; management of nitrogen gas evolution.
Direct Iodination Catalyst loading, reaction time, temperature Catalyst recovery and reuse; regioselectivity control at scale.

| Purification | Solvent selection for extraction and crystallization | Minimizing solvent use; efficient product isolation techniques. |

Reactivity and Reaction Mechanisms of 1 Fluoro 4 Iodo 2 Methylsulfonyl Benzene

Electronic and Steric Influence of Fluoro, Iodo, and Methylsulfonyl Substituents on Aromatic Ring Activation

The collective effect of the fluoro, iodo, and methylsulfonyl substituents renders the aromatic ring significantly electron-deficient. This is a result of the powerful electron-withdrawing nature of these groups.

Fluoro Substituent : The fluorine atom exerts a strong -I (negative inductive) effect due to its high electronegativity, withdrawing electron density from the ring. core.ac.uk Conversely, it has a +R (positive resonance) effect, donating electron density from its lone pairs. However, for halogens, the inductive effect generally outweighs the resonance effect, making it a deactivating group in electrophilic aromatic substitution (EAS). pressbooks.publibretexts.org In nucleophilic aromatic substitution (SNAr), the strong inductive effect activates the ring towards nucleophilic attack. core.ac.uk

Iodo Substituent : Similar to fluorine, iodine is a halogen and exhibits both a -I and a +R effect. Its electronegativity and inductive effect are weaker than fluorine's, while its resonance effect is also considered weak. libretexts.org It acts as a weak deactivating group in EAS. pressbooks.pub

Methylsulfonyl Substituent (-SO₂CH₃) : The methylsulfonyl group is a potent electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack through both a strong negative inductive effect (-I) and a negative resonance effect (-R). masterorganicchemistry.com This significant electron withdrawal makes it a strong activating group for nucleophilic aromatic substitution. libretexts.orgwikipedia.org

In terms of steric hindrance, the iodo atom and the methylsulfonyl group are considerably bulkier than the fluorine atom. This steric bulk can influence the regioselectivity of incoming groups, potentially hindering reactions at the positions ortho to them. libretexts.orgyoutube.com

Table 1: Influence of Substituents on the Aromatic Ring

SubstituentElectronic Effect (Inductive/Resonance)Effect on EAS ReactivityEffect on SNAr ReactivitySteric Hindrance
Fluoro (-F)Strong -I, Weak +RDeactivatingActivatingLow
Iodo (-I)Weak -I, Weak +RDeactivating(Poor leaving group)Moderate
Methylsulfonyl (-SO₂CH₃)Strong -I, Strong -RStrongly DeactivatingStrongly ActivatingHigh

Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Fluoro-4-iodo-2-(methylsulfonyl)benzene

The pronounced electron-deficient character of the ring, primarily due to the methylsulfonyl group, makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. wikipedia.org

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. imperial.ac.ukyoutube.com

Addition Step : A nucleophile attacks the electron-deficient carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org This step involves the temporary loss of aromaticity and is typically the rate-determining step of the reaction. wikipedia.orgresearchgate.net

Elimination Step : The aromaticity of the ring is restored by the expulsion of the leaving group.

Fluorinated aromatic compounds are particularly reactive in SNAr reactions. core.ac.uknih.gov This is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to highly electrophilic and susceptible to nucleophilic attack. Furthermore, in the context of SNAr, fluoride (B91410) is an excellent leaving group, a phenomenon known as the "element effect," where the leaving group ability follows the order F > Cl ≈ Br > I. wikipedia.orgnih.govnih.gov This is contrary to the trend observed in SN2 reactions and is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group. wikipedia.org

In this compound, both the fluoro and iodo groups are potential leaving groups. The chemoselectivity of an SNAr reaction on this substrate is determined by two main factors: the activating effect of the methylsulfonyl group and the intrinsic leaving group ability of the halogens.

The methylsulfonyl group strongly activates the positions ortho and para to it. libretexts.org In this molecule, the fluorine atom is in an ortho position (C1) and the iodine atom is in a para position (C4) relative to the methylsulfonyl group at C2. Both positions are therefore activated for nucleophilic attack.

However, the regioselectivity of the reaction overwhelmingly favors the displacement of the fluorine atom. This is due to the superior leaving group ability of fluoride compared to iodide in SNAr reactions. wikipedia.orgnih.gov Therefore, a nucleophile will preferentially attack the C1 position, displacing the fluoride ion.

Table 2: Regioselectivity in SNAr of this compound

PositionLeaving GroupActivation by -SO₂CH₃Leaving Group Ability (SNAr)Predicted Outcome
C1-FOrtho (Strongly Activated)ExcellentMajor Product
C4-IPara (Strongly Activated)PoorMinor or No Product

Electrophilic Aromatic Substitution (EAS) with this compound

Electrophilic Aromatic Substitution (EAS) reactions involve the attack of an electrophile on the electron-rich aromatic ring. wikipedia.orgyoutube.com Due to the presence of three deactivating substituents, this compound is highly unreactive towards EAS. The powerful deactivating nature of the methylsulfonyl group, combined with the deactivating effects of the two halogens, significantly reduces the nucleophilicity of the benzene (B151609) ring. masterorganicchemistry.comlumenlearning.com

When multiple substituents are present on a benzene ring, the position of a new incoming electrophile is determined by their collective directing effects. These effects can be either reinforcing or antagonistic. libretexts.org In the case of this compound, the directing effects are antagonistic.

Fluoro and Iodo Groups : As halogens, both are ortho-, para-directors, albeit deactivating ones. pressbooks.pub

The fluoro group at C1 directs to C2, C4, and C6.

The iodo group at C4 directs to C3 and C5.

Methylsulfonyl Group : This is a strong deactivating group and a meta-director. studylib.net

The methylsulfonyl group at C2 directs to C4 and C6.

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

This compound is a versatile substrate in transition-metal-catalyzed cross-coupling reactions. The presence of two different halogen atoms (fluorine and iodine) at distinct positions on the benzene ring, along with an electron-withdrawing methylsulfonyl group, imparts unique reactivity. The significant difference in bond strength between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds allows for highly selective functionalization, primarily at the C-I position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.org For this compound, this reaction selectively occurs at the C-I bond, which is significantly more reactive than the C-F bond in the standard palladium catalytic cycle.

The reaction mechanism commences with the oxidative addition of the palladium(0) catalyst to the C-I bond of this compound. This is the rate-determining step and its selectivity for the iodo-substituent is foundational to the reaction's utility. Following this, a boronic acid, activated by a base to form a more nucleophilic boronate complex, undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the new C-C bond, yielding the biaryl product and regenerating the palladium(0) catalyst. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. researchgate.netmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Parameter Condition Purpose
Substrate This compound Aryl iodide source
Coupling Partner Aryl- or Vinyl-boronic acid (R-B(OH)₂) Source of the new carbon fragment
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, or Pd₂(dba)₃ Facilitates the catalytic cycle
Ligand Phosphine (B1218219) ligands (e.g., PPh₃, PCy₃, P(t-Bu)₃) Stabilizes the Pd catalyst and modulates its reactivity
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ Activates the boronic acid for transmetalation
Solvent Toluene, Dioxane, or DMF/Water Solubilizes reactants and facilitates the reaction

| Temperature | Room Temperature to 110 °C | Provides energy to overcome activation barriers |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond, effectively attaching an alkyne group to an aromatic ring. wikipedia.org This reaction involves the coupling of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes in the presence of a base. libretexts.orgorganic-chemistry.org

In the case of this compound, the reaction proceeds selectively at the C-I bond. The catalytic cycle is believed to involve two interconnected processes. In the palladium cycle, oxidative addition of the Pd(0) catalyst to the C-I bond occurs. In the copper cycle, the base deprotonates the terminal alkyne, which then reacts with a copper(I) salt (typically CuI) to form a highly reactive copper(I) acetylide. nih.gov This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination from the palladium center yields the aryl-alkyne product and regenerates the Pd(0) catalyst. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 2: Typical Sonogashira Coupling Reaction Parameters

Parameter Condition Purpose
Substrate This compound Aryl iodide source
Coupling Partner Terminal Alkyne (R-C≡CH) Source of the alkyne fragment
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ Main catalyst for the cross-coupling cycle
Cu Co-catalyst Copper(I) Iodide (CuI) Activates the alkyne via acetylide formation
Base Amine base (e.g., Et₃N, DIPEA) Deprotonates the terminal alkyne
Solvent THF, DMF, or Toluene Reaction medium

| Temperature | Room Temperature to 65 °C | Mild conditions are often sufficient wikipedia.org |

Heck and Stille Coupling Mechanisms and Applications

The Heck and Stille reactions are additional palladium-catalyzed methods for C-C bond formation, further expanding the synthetic utility of this compound.

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent. wikipedia.org The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition of Pd(0) to the C-I bond of the substrate, followed by transmetalation with the organostannane, and concluding with reductive elimination to form the product. wikipedia.org Organostannanes are stable to air and moisture, but their toxicity is a significant drawback. wikipedia.org

The Heck coupling reaction pairs an organohalide with an alkene in the presence of a palladium catalyst and a base. The mechanism begins with the oxidative addition of palladium to the C-I bond. The resulting palladium complex then coordinates with the alkene (syn-addition or migratory insertion). The subsequent step, β-hydride elimination, forms the new C-C double bond and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species, completing the cycle.

Table 3: Comparison of Heck and Stille Coupling Reactions

Feature Stille Coupling Heck Coupling
Coupling Partner Organostannane (R-SnR'₃) Alkene (R-CH=CH₂)
Bond Formed C(sp²)-C(sp²), C(sp²)-C(sp³), C(sp²)-C(sp) C(sp²)-C(sp²) (vinylic)
Key Mechanistic Step Transmetalation Migratory Insertion / β-Hydride Elimination
Byproduct Halostannane (X-SnR'₃) Halide salt and protonated base

| Primary Application | Synthesis of biaryls, conjugated systems | Vinylation of aryl halides |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a pivotal reaction for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines. mychemblog.com For this compound, this transformation enables the selective introduction of a nitrogen-based functional group at the C-4 position.

The catalytic cycle starts with the oxidative addition of a Pd(0) complex into the C-I bond of the substrate. libretexts.org The resulting Pd(II) complex then coordinates with the amine nucleophile. In the presence of a stoichiometric amount of base (such as sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium-amido complex. mychemblog.com The final, crucial step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. wikipedia.orglibretexts.org The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.org

Table 4: General Conditions for Buchwald-Hartwig Amination

Parameter Condition Purpose
Substrate This compound Aryl iodide source
Nucleophile Primary or Secondary Amine (R¹R²NH) Source of the nitrogen group
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ Palladium source
Ligand Bulky phosphines (e.g., BINAP, Xantphos) Promotes reductive elimination and stabilizes the catalyst
Base NaOt-Bu, LiHMDS, or Cs₂CO₃ Deprotonates the amine in the catalytic cycle
Solvent Toluene or Dioxane Anhydrous, non-protic solvent

| Temperature | 80 - 120 °C | Typically requires heating |

Selective C-I vs. C-F Activation in Cross-Coupling Processes

A defining characteristic of the reactivity of this compound in transition-metal-catalyzed cross-coupling reactions is the exceptional chemoselectivity for the C-I bond over the C-F bond. This selectivity is rooted in the fundamental differences in bond dissociation energies (BDE) and the mechanism of oxidative addition.

The C-I bond is considerably weaker (BDE ≈ 272 kJ/mol) than the robust C-F bond (BDE ≈ 536 kJ/mol). In the context of palladium-catalyzed reactions, the oxidative addition step is highly sensitive to this difference. The palladium(0) catalyst preferentially inserts into the weaker, more polarizable C-I bond. The energy barrier for the oxidative addition into the C-F bond is prohibitively high under typical cross-coupling conditions, leaving the fluorine substituent intact. This differential reactivity allows this compound to be used as a building block where the iodine acts as a versatile synthetic handle for functionalization, while the fluorine atom remains for subsequent transformations or to modulate the electronic properties of the final molecule. This principle is consistent across Suzuki, Sonogashira, Stille, Heck, and Buchwald-Hartwig reactions, where the order of halide reactivity is consistently I > Br > Cl >> F. wikipedia.org

Halogen Dance Reactions and Halogen Migration Phenomena Involving this compound

The halogen dance is a base-catalyzed isomerization reaction wherein a halogen atom migrates from its original position on an aromatic ring to a new, often more thermodynamically stable, location. wikipedia.orgresearchgate.net This phenomenon, also known as halogen scrambling or migration, is driven by the formation of a more stable aryl anion intermediate. wikipedia.orgresearchgate.net

For this compound, a halogen dance reaction could potentially be induced by treatment with a very strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The mechanism would likely proceed as follows:

Deprotonation: The strong base abstracts a proton from the aromatic ring, creating an aryl anion. The position of deprotonation is influenced by the directing effects of the existing substituents (fluoro and methylsulfonyl groups).

Halogen Transfer: The resulting aryl anion can act as a nucleophile, attacking the electrophilic iodine atom of another molecule of the starting material in an intermolecular process. beilstein-archives.org

Propagation: This transfer results in a di-iodinated species and a new aryl anion (where the iodine has been removed), which can then propagate the chain reaction, leading to the migration of the iodine atom to a different position on the ring. wikipedia.org

The ultimate position of the iodine is dictated by the thermodynamic stability of the intermediate aryl anion. Electron-withdrawing groups, like the methylsulfonyl group, stabilize an adjacent carbanion, which can be a powerful driving force for the migration. wikipedia.org The fluorine atom is generally not labile and does not participate in the "dance," instead serving as a directing group. clockss.org This reaction offers a pathway to isomers that may be difficult to access through direct synthesis.

Base-Catalyzed Halogen Dance Mechanisms

The halogen dance (HD) reaction is a base-catalyzed isomerization process wherein a halogen atom on an aromatic or heteroaromatic ring migrates to a different position. This reaction is typically initiated by deprotonation of an aryl halide with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an aryllithium intermediate. The mechanism then proceeds through a series of halogen-metal exchange steps, ultimately leading to a thermodynamically more stable isomer.

For this compound, the proposed mechanism for a halogen dance would commence with deprotonation by a strong base. The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing and ortho-directing group, significantly increasing the acidity of the protons at the C3 and C5 positions. The fluorine atom also directs deprotonation to its ortho positions (C3 and C1, with C1 being substituted). The combined directing effects strongly favor proton abstraction at the C3 position, which is ortho to both the fluorine and the methylsulfonyl group.

This initial deprotonation would generate a key aryllithium intermediate, 1-Fluoro-4-iodo-2-(methylsulfonyl)phenyl-3-lithium. From this intermediate, an intramolecular iodine-lithium exchange can occur. This process is believed to involve a bridged transition state, leading to a new aryllithium species where the lithium and iodine atoms have swapped positions. Subsequent protonation of the final aryllithium intermediate upon aqueous workup would yield the rearranged product. While fluorine and chlorine atoms are generally reluctant to migrate, bromine and iodine are known to participate readily in such rearrangements.

Regiochemical Outcomes of Halogen Dance

The regiochemical outcome of a halogen dance reaction is determined by the relative thermodynamic stability of the possible aryllithium intermediates. In the case of this compound, deprotonation is predicted to occur selectively at the C3 position due to the strong directing effects of the adjacent fluoro and methylsulfonyl groups.

Following the formation of the C3-lithiated species, an intramolecular migration of the iodine atom from the C4 position is expected. This "dance" would likely result in the iodine atom moving to the C3 position, displacing the lithium to form a new intermediate, 1-Fluoro-3-iodo-2-(methylsulfonyl)phenyl-4-lithium. Quenching this intermediate with a proton source would yield the isomer 1-Fluoro-3-iodo-2-(methylsulfonyl)benzene . It is also conceivable for the iodine to migrate to the C5 position, although this is considered less likely due to the electronic stabilization provided by the flanking sulfonyl and fluoro groups in the C3-lithiated intermediate.

The predicted primary regiochemical outcome is summarized in the table below.

Starting MaterialReaction TypePredicted IntermediatePredicted Final Product
This compoundBase-Catalyzed Halogen Dance1-Fluoro-4-iodo-2-(methylsulfonyl)phenyl-3-lithium1-Fluoro-3-iodo-2-(methylsulfonyl)benzene

Radical Reactions and Single-Electron Transfer (SET) Processes Affecting this compound

Aryl iodides are well-known precursors for the generation of aryl radicals due to the relatively weak carbon-iodine bond. These radicals can be formed through single-electron transfer (SET) processes, often initiated by transition metals, photoredox catalysts, or electrochemical methods. An SET from a reductant to the aryl iodide leads to the formation of a radical anion, which then fragments to release an iodide anion and the corresponding aryl radical.

This compound is expected to be a competent substrate for such transformations. The presence of the electron-withdrawing methylsulfonyl group can facilitate the initial SET event by lowering the reduction potential of the molecule. Once formed, the 4-fluoro-2-(methylsulfonyl)phenyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as:

Hydrogen Atom Abstraction (HAT): The radical can abstract a hydrogen atom from a donor molecule to yield 1-fluoro-3-(methylsulfonyl)benzene (B1342961).

Addition to π-systems: It can add to alkenes or arenes to form new carbon-carbon bonds.

Coupling Reactions: Palladium-catalyzed reactions of aryl iodides can sometimes proceed through radical intermediates, leading to cross-coupling products.

Functional Group Interconversions and Derivatization of the Methylsulfonyl Moiety

The methylsulfonyl group in this compound is a robust and generally unreactive moiety. However, under specific and often harsh reaction conditions, it can be transformed into other functional groups.

Common interconversions for aryl methyl sulfones include reduction to the corresponding sulfoxide (B87167) or sulfide (B99878). Strong reducing agents are typically required for these transformations. For instance, reduction of an aryl sulfone to an aryl sulfoxide can sometimes be achieved with specific reagents, though over-reduction to the sulfide is common.

While derivatization of the methylsulfonyl group itself is challenging, the other functional groups on the ring offer more synthetic handles. The iodine atom is the most versatile site for functional group interconversion, readily participating in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. These reactions would typically leave the methylsulfonyl group intact.

The table below outlines some potential, though synthetically challenging, derivatizations of the methylsulfonyl group itself.

Starting MoietyReagent/ConditionResulting MoietyReaction Type
Aryl-SO₂CH₃Strong Reducing Agent (e.g., LiAlH₄, high temp)Aryl-SCH₃Reduction
Aryl-SO₂CH₃Controlled Reducing AgentAryl-SOCH₃Partial Reduction

Computational and Theoretical Investigations of 1 Fluoro 4 Iodo 2 Methylsulfonyl Benzene

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure of molecules. For a compound like 1-Fluoro-4-iodo-2-(methylsulfonyl)benzene, a DFT-based analysis would provide fundamental insights into its stability, reactivity, and intermolecular interactions. However, specific studies applying DFT to this molecule are not currently available.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. Geometry optimization using DFT would reveal the key bond lengths, bond angles, and dihedral angles of this compound. Furthermore, a conformational analysis would be necessary to identify the various low-energy conformers arising from the rotation around the C-S bond of the methylsulfonyl group. Understanding the relative energies of these conformers is critical, as they can influence the molecule's biological activity and physical properties. Without dedicated computational studies, these structural parameters remain undetermined.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to act as an electron donor or acceptor. For this compound, an FMO analysis would help predict its susceptibility to nucleophilic or electrophilic attack and its potential role in various chemical reactions. The energy gap between the HOMO and LUMO would also provide insights into the molecule's kinetic stability and electronic excitation properties. Regrettably, no such analysis for this specific compound has been published.

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within a molecule is fundamental to its chemical behavior. A detailed analysis of the charge distribution, often visualized through an electrostatic potential (ESP) surface, would identify the electron-rich and electron-deficient regions of this compound. This information is invaluable for predicting sites of nucleophilic and electrophilic attack and for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding. The electron-withdrawing nature of the fluoro and methylsulfonyl groups, combined with the presence of the polarizable iodine atom, suggests a complex electronic landscape that awaits computational elucidation.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry offers a powerful lens through which to study the intricate details of chemical reaction mechanisms. For a molecule with multiple reactive sites like this compound, theoretical studies are essential for understanding its behavior in important transformations like Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions.

Transition State Characterization for SNAr and Cross-Coupling Pathways

The presence of both a fluorine and an iodine atom on the benzene (B151609) ring opens up the possibility for competitive SNAr and cross-coupling reactions. Computational studies are ideally suited to map out the potential energy surfaces for these reaction pathways. By locating and characterizing the transition state structures, researchers could determine the preferred reaction site and the mechanistic details of these transformations. For instance, such studies could clarify whether a nucleophile would preferentially displace the fluorine or if a palladium catalyst would favor oxidative addition at the carbon-iodine bond. The absence of such computational characterizations leaves these mechanistic questions unanswered.

Activation Energy Barriers and Reaction Coordinate Analysis

Beyond identifying the transition states, computational chemistry can quantify the activation energy barriers associated with different reaction pathways. This allows for a direct comparison of the feasibility of competing reactions under various conditions. A reaction coordinate analysis, which follows the geometric and energetic changes of the system as it proceeds from reactants to products, would provide a detailed narrative of the bond-forming and bond-breaking processes. For this compound, calculating the activation energies for SNAr at the C-F bond versus cross-coupling at the C-I bond would be crucial for predicting and controlling its synthetic utility. This vital quantitative data is not available in the current body of scientific literature.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for the prediction and validation of spectroscopic properties of molecules like this compound. These theoretical investigations are crucial for interpreting experimental data and understanding the electronic structure and behavior of the compound.

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (TUE), have become indispensable for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). ruc.dk The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov Machine learning approaches have also emerged as a rapid and accurate alternative for predicting chemical shifts. nih.govnih.gov

For this compound, the predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic effects of the three substituents on the benzene ring. The fluorine atom, being highly electronegative, is expected to deshield the ortho carbon (C1) and have a more complex effect on other ring positions. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group and will significantly deshield the ortho (C2) and para (C4, relative to the sulfonyl group) positions. The iodine atom has a less pronounced, but still significant, effect on the chemical shifts of the carbon atoms it is attached to (C4).

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors. researchgate.net The predicted chemical shifts for the aromatic protons would be expected to appear in the range of 7.0-8.5 ppm, with the proton ortho to the strongly withdrawing methylsulfonyl group being the most deshielded.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a computational NMR prediction for this compound, based on the known effects of these substituents on benzene rings. wisc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values and would need to be confirmed by actual quantum chemical calculations.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H38.1 - 8.4-
H57.9 - 8.2-
H67.3 - 7.6-
-CH₃3.2 - 3.544 - 48
C1-160 - 165 (d, ¹JCF ≈ 250 Hz)
C2-138 - 142
C3-130 - 134
C4-95 - 100
C5-140 - 144
C6-118 - 122 (d, ²JCF ≈ 20 Hz)

d = doublet, J = coupling constant in Hz

Vibrational Frequency Analysis for IR and Raman Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational vibrational frequency analysis, typically performed using DFT methods, can predict the IR and Raman spectra of a molecule with a good degree of accuracy. nih.govarxiv.org These calculations not only help in the assignment of experimental spectral bands but also provide insights into the molecular structure and bonding. mdpi.commdpi.com

For this compound, the calculated vibrational spectrum would be characterized by modes associated with the substituted benzene ring and the methylsulfonyl group. The accuracy of these predictions can be improved by scaling the calculated frequencies to account for anharmonicity and other systematic errors. researchgate.net

Key predicted vibrational frequencies would include:

S=O Stretching: The methylsulfonyl group features strong symmetric and asymmetric stretching vibrations of the S=O bonds, typically observed in the ranges of 1150-1180 cm⁻¹ and 1310-1350 cm⁻¹, respectively. cdnsciencepub.com

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1200-1250 cm⁻¹.

C-I Stretching: The C-I stretching vibration would appear at a lower frequency, typically in the range of 500-600 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching modes of the benzene ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

The following interactive data table summarizes the expected characteristic vibrational frequencies for this compound.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: These are expected ranges and would be refined by specific computational analysis.)

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3050 - 3100MediumMedium
Methyl C-H Stretch2900 - 3000MediumMedium
Aromatic C=C Stretch1400 - 1600Medium to StrongMedium to Strong
Asymmetric S=O Stretch1310 - 1350StrongWeak
C-F Stretch1200 - 1250StrongWeak
Symmetric S=O Stretch1150 - 1180StrongMedium
C-S Stretch700 - 800MediumStrong
C-I Stretch500 - 600MediumStrong

Non-Covalent Interactions and Supramolecular Assembly Studies

The presence of fluorine, iodine, and sulfonyl groups in this compound makes it a candidate for engaging in a variety of non-covalent interactions that can direct its supramolecular assembly. Computational studies are pivotal in understanding and predicting the nature and strength of these interactions.

A key interaction for this molecule is halogen bonding . researchgate.net The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor. The electron-withdrawing nature of the fluoro and methylsulfonyl substituents is expected to create a region of positive electrostatic potential (a σ-hole) on the iodine atom, enhancing its ability to interact with halogen bond acceptors like lone pairs on oxygen or nitrogen atoms. chemistryviews.orgnih.gov Quantum chemical calculations can quantify the strength of these halogen bonds, which can be in the range of 3-6 kcal/mol. researchgate.net These interactions are highly directional and can be exploited in crystal engineering to form predictable supramolecular architectures. nih.gov

Solvent Effects and Implicit Solvation Models in Theoretical Simulations

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.netias.ac.in Computational simulations often employ implicit solvation models to account for the effects of a solvent without the computational expense of explicitly modeling individual solvent molecules. wikipedia.orgnih.gov

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. arxiv.orgyoutube.com These models are used to calculate solvation free energies and to study how solvent polarity affects spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption spectra. ajqcms.orgnih.gov

For this compound, theoretical simulations using implicit solvation models could predict how its spectroscopic properties would change in solvents of different polarities. For instance, an increase in solvent polarity would be expected to cause shifts in the vibrational frequencies of the polar methylsulfonyl group. researchgate.net Similarly, the NMR chemical shifts of the aromatic protons could be influenced by solvent-solute interactions. rsc.org These computational studies are essential for comparing theoretical predictions with experimental data obtained in solution. acs.org

Applications of 1 Fluoro 4 Iodo 2 Methylsulfonyl Benzene in Advanced Chemical Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The construction of heterocyclic rings often involves the formation of carbon-heteroatom bonds. "1-Fluoro-4-iodo-2-(methylsulfonyl)benzene" offers two distinct reaction sites for introducing heteroatoms: the carbon bearing the iodine and the carbon bearing the fluorine.

The iodine atom can be used in palladium-catalyzed reactions like the Buchwald-Hartwig amination (for C-N bond formation) or the Buchwald-Hartwig etherification (for C-O bond formation). These methods are powerful tools for creating aryl amines and aryl ethers, which are common substructures in nitrogen- and oxygen-containing heterocycles.

Furthermore, the methylsulfonyl group strongly activates the fluorine atom for nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the fluoride (B91410) ion by various nucleophiles, a common strategy for building heterocyclic rings.

Potential Heterocycle Synthesis Strategies:

Reaction TypeNucleophile/ReagentBond FormedPotential Heterocycle
Buchwald-Hartwig Amination Primary/Secondary Amines, AmidesC-NPrecursors to Phenazines, Carbazoles
Nucleophilic Aromatic Substitution (SNAr) HydrazineC-NCinnolines, Indazoles
Nucleophilic Aromatic Substitution (SNAr) ThiolsC-SThianthrenes, Phenothiazines
Ullmann Condensation Alcohols, AminesC-O, C-NDibenzofurans, Carbazoles

For example, an intramolecular SNAr reaction, where a nucleophilic group is tethered to a substituent introduced at the iodo-position, could be a viable route to fused heterocyclic systems. Despite these plausible synthetic routes, specific studies employing "this compound" as the starting material for diverse heterocyclic frameworks are not prominently documented.

Role in the Construction of Precursors for Functional Materials

Functional materials, such as polymers and components for electronic devices, often require highly tailored molecular precursors or monomers. The dual reactivity of "this compound" makes it a candidate for the synthesis of such precursors.

The creation of high-performance polymers often involves step-growth polymerization where bifunctional monomers are linked together. "this compound" could be derivatized into a bifunctional monomer. For instance, the iodine could be converted into another functional group (e.g., a boronic ester via a Miyaura borylation) while retaining the reactive fluorine atom.

This resulting molecule could then undergo nucleophilic aromatic substitution polymerization. The electron-withdrawing sulfonyl group is a common feature in high-performance polymers like poly(arylene ether sulfone)s (PES), where it imparts desirable thermal and mechanical properties. A monomer derived from "this compound" could potentially be incorporated into such polymer chains. However, specific reports on the synthesis and polymerization of monomers derived from this compound are currently lacking.

Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), are built from specialized organic semiconductor materials. These materials are often complex aromatic and heterocyclic molecules.

The utility of "this compound" in this context would be as a foundational building block. Through sequential cross-coupling and substitution reactions, complex conjugated molecules could be assembled. The sulfonyl group, being a strong electron acceptor, could be used to tune the electronic properties (i.e., the HOMO/LUMO energy levels) of the final material. This is a critical aspect of designing materials for specific electronic applications. For example, it could be used to construct donor-acceptor type molecules, which are common in materials for organic photovoltaics. As with other sections, while the potential is clear, the actualized synthesis of specific components for organic electronic devices from this starting material is not described in the available literature.

Intermediate in Multistep Total Synthesis Strategies

In the total synthesis of complex natural products or pharmaceuticals, chemists often employ highly functionalized aromatic rings as starting fragments. The distinct reactivity of the iodo and fluoro groups on "this compound" allows for selective, sequential modification. A synthetic chemist could first perform a cross-coupling reaction at the more reactive iodo position and then, in a later step, use the less reactive fluoro position for an SNAr reaction under different conditions. This orthogonal reactivity is highly valuable in complex synthesis.

The methylsulfonyl group can also be a key feature, or it could be chemically modified (e.g., reduced or eliminated) at a later stage of the synthesis. Despite its potential as a versatile intermediate, a search of the literature does not yield any published total synthesis pathways where "this compound" is explicitly cited as an intermediate.

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly generate large numbers of different but structurally related molecules, forming a "library" for screening (e.g., in drug discovery). A key component of this process is a "scaffold" molecule that can be easily and diversely functionalized.

"this compound" is an excellent candidate for such a scaffold. A library of compounds could be generated by reacting it with a set of diverse arylboronic acids in a Suzuki coupling (diversifying the 'R1' group at the 4-position) and subsequently reacting each of these products with a library of amine or alcohol nucleophiles via SNAr (diversifying the 'R2' group at the 1-position). This two-step process would allow for the rapid creation of a large matrix of related compounds from a single starting material. While this represents a textbook example of how such a scaffold could be used, there are no specific library synthesis reports in the scientific literature that name "this compound" as the foundational scaffold.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Fluoro 4 Iodo 2 Methylsulfonyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

While one-dimensional (1D) NMR provides fundamental information, multi-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex aromatic systems like 1-Fluoro-4-iodo-2-(methylsulfonyl)benzene.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment is crucial for identifying spin-spin coupling networks between protons. In the aromatic region of the spectrum for a derivative of this compound, COSY would reveal correlations between adjacent protons, aiding in the assignment of the substitution pattern on the benzene (B151609) ring. For instance, a cross-peak between two aromatic protons would confirm their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For the methylsulfonyl group, HSQC would show a clear correlation between the protons of the methyl group and the methyl carbon. In the aromatic region, it would link each aromatic proton to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different fragments of a molecule. For this compound, HMBC would show correlations from the methyl protons to the sulfonyl-bearing carbon, and from the aromatic protons to neighboring carbons, including the carbon atoms bonded to the fluorine and iodine. These correlations are instrumental in confirming the relative positions of the substituents.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY is a through-space correlation technique that provides information about the spatial proximity of nuclei. For derivatives of this compound, NOESY can help to determine the conformation of substituents and confirm through-space interactions between, for example, the methyl group protons and a nearby aromatic proton, which can be crucial for assigning stereochemistry in more complex derivatives.

To illustrate the application of these techniques, the following table presents hypothetical ¹H and ¹³C NMR data and key 2D NMR correlations for a derivative of this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C) Key NOESY Correlations (¹H ↔ ¹H)
H-37.80125.0C-1, C-2, C-4, C-5H-5
H-57.60130.0C-1, C-3, C-4, C-6H-3, H-6
H-67.20115.0C-1, C-2, C-4, C-5H-5
-SO₂CH₃3.2045.0C-2H-3

Note: This data is illustrative for a hypothetical derivative and not experimental data for this compound.

Fluorine-19 NMR and Iodine-127 NMR for Specific Halogen Insights

Given the presence of fluorine and iodine, specific NMR techniques targeting these nuclei provide invaluable information.

Fluorine-19 (¹⁹F) NMR: ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. The chemical shift of the fluorine atom in this compound would be highly sensitive to its electronic environment. Furthermore, coupling between ¹⁹F and nearby ¹H and ¹³C nuclei provides crucial connectivity information. For example, the coupling constants (J-coupling) between the fluorine atom and the ortho, meta, and para protons would be distinct, aiding in the definitive assignment of the aromatic signals.

Iodine-127 (¹²⁷I) NMR: Iodine-127 is a quadrupolar nucleus (spin I = 5/2), which generally results in very broad NMR signals, making it a challenging nucleus to observe with high resolution. However, the chemical shift is extremely sensitive to the electronic environment and the symmetry of the iodine's surroundings. While high-resolution spectra are difficult to obtain, solid-state NMR can provide information on the quadrupolar coupling constant, which is related to the electric field gradient at the nucleus and thus provides insight into the bonding environment of the iodine atom.

Nucleus Typical Chemical Shift Range (ppm) Key Information Provided
¹⁹F-100 to -130 (for aryl fluorides)Electronic environment, coupling to ¹H and ¹³C
¹²⁷IWide range, broad signalsElectronic environment, symmetry of bonding

Note: The chemical shift ranges are typical values and can vary based on the specific molecular structure.

Solid-State NMR for Crystalline Forms

For the analysis of this compound in its crystalline state, solid-state NMR (ssNMR) is a powerful tool. In the solid state, molecules have restricted motion, which can provide information that is averaged out in solution-state NMR. ssNMR can be used to study polymorphism (the existence of different crystalline forms), which can be critical in pharmaceutical and materials science. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to overcome the line broadening seen in solids. For halogenated compounds, ssNMR can provide detailed information about intermolecular interactions, such as halogen bonding.

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact mass of the parent ion of this compound. From this exact mass, the elemental composition can be unambiguously determined, as very few combinations of atoms will result in the same exact mass. This is a crucial step in confirming the identity of a newly synthesized compound.

Illustrative HRMS Data for C₇H₆FIO₂S:

Calculated Monoisotopic Mass: 315.9148 u

Observed m/z: 315.9145

Mass Accuracy: < 1 ppm

Note: This is illustrative data.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion), followed by its fragmentation through collision-induced dissociation (CID) or other methods, and then analysis of the resulting fragment ions (product ions). The fragmentation pattern is highly dependent on the structure of the molecule and provides a "fingerprint" that can be used for structural elucidation.

For this compound, characteristic fragmentation pathways would be expected. The cleavage of the C-S and S-O bonds in the methylsulfonyl group is a likely fragmentation route. Loss of the methyl group (•CH₃) or the entire methylsulfonyl group (•SO₂CH₃) would lead to significant fragment ions. Additionally, cleavage of the C-I bond is another probable fragmentation pathway. The study of these fragmentation pathways allows for the confirmation of the connectivity of the different functional groups within the molecule.

Plausible Fragmentation Pathways for this compound:

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment
316 301 •CH₃ [M - CH₃]⁺
316 237 •SO₂CH₃ [M - SO₂CH₃]⁺

Note: This table presents plausible fragmentation pathways for illustrative purposes.

Isotope Pattern Analysis for Halogen Content Verification

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide valuable information about its elemental composition through the analysis of isotope patterns. Halogens, in particular, often have distinctive isotopic distributions that serve as a clear indicator of their presence in a molecule.

In the case of this compound, the presence of both fluorine and iodine atoms will influence the mass spectrum. Fluorine is monoisotopic, consisting of 100% ¹⁹F. Iodine, however, is also essentially monoisotopic with 100% natural abundance of ¹²⁷I. While this means there won't be a characteristic multi-peak pattern for iodine as is seen with chlorine or bromine, the presence of a single iodine atom will result in a molecular ion peak at a specific mass-to-charge ratio (m/z). The high mass of the iodine atom makes its presence in the molecule's fragmentation pattern often discernible.

The primary utility of isotope pattern analysis for this compound in mass spectrometry is the confirmation of the presence of the iodine atom. The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its monoisotopic mass. Any fragmentation that retains the iodine atom will also reflect its mass. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement, which can distinguish the molecular formula from other possibilities with the same nominal mass.

Table 1: Expected Isotopic Data for this compound

PropertyValue
Molecular FormulaC₇H₆FIO₂S
Monoisotopic Mass299.9195 u
Nominal Mass300 u
Key Isotopes¹²C, ¹H, ¹⁹F, ¹²⁷I, ³²S, ¹⁶O
Expected M⁺ Peak (m/z)299.9

Vibrational Spectroscopy Methodologies (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, which are characteristic of the types of bonds and the atoms they connect.

For this compound, the IR and Raman spectra would be expected to show distinct peaks corresponding to the vibrations of the various functional groups present:

Methylsulfonyl Group (–SO₂CH₃): This group will exhibit strong characteristic stretching vibrations for the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

Carbon-Fluorine Bond (C–F): A strong C–F stretching vibration is expected in the range of 1250-1020 cm⁻¹.

Carbon-Iodine Bond (C–I): The C–I stretching vibration occurs at lower wavenumbers, typically in the range of 600-500 cm⁻¹, due to the high mass of the iodine atom.

Benzene Ring: The substituted benzene ring will show a series of characteristic peaks. C-H stretching vibrations will appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring are expected in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are particularly informative about the substitution pattern of the benzene ring and would be expected in the 900-690 cm⁻¹ region.

Conformational analysis can also be aided by vibrational spectroscopy, as different spatial arrangements of the molecule can lead to subtle shifts in the vibrational frequencies.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Methylsulfonyl (–SO₂)Asymmetric S=O Stretch1350 - 1300
Symmetric S=O Stretch1160 - 1120
Aromatic C–HStretch3100 - 3000
Aromatic C=CStretch1600 - 1450
C–FStretch1250 - 1020
Aromatic C-HOut-of-plane Bend900 - 690
C–IStretch600 - 500

X-ray Crystallography for Absolute Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, which in turn reveals the positions of the individual atoms. For derivatives of this compound, this technique would confirm the substitution pattern on the benzene ring and the geometry of the methylsulfonyl group. Furthermore, it would reveal intermolecular interactions in the crystal lattice, such as hydrogen bonds or halogen bonds.

Table 3: Illustrative Crystallographic Data for a Substituted Benzene Derivative

ParameterExample Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.58
b (Å)10.23
c (Å)15.45
α, β, γ (°)90, 90, 90
Volume (ų)1197.8
Z4
Calculated Density (g/cm³)1.67

Note: This data is for a representative substituted benzene derivative and is intended for illustrative purposes.

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Coupled chromatographic and spectroscopic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for assessing the purity of a compound and analyzing complex mixtures. These methods first separate the components of a mixture in time using chromatography, and then identify each component as it elutes using mass spectrometry.

For this compound, which is expected to be a solid at room temperature and have a relatively high boiling point, LC-MS would likely be the more suitable technique for purity analysis. A reversed-phase HPLC method could be developed to separate the target compound from any starting materials, byproducts, or degradation products. The eluting peaks would then be directed to a mass spectrometer, which would provide the mass spectrum for each component, allowing for their identification. The purity of the sample can be determined by integrating the peak area of the target compound relative to the total peak area of all components.

GC-MS could also be employed if the compound is sufficiently volatile and thermally stable. This technique often provides excellent separation efficiency and detailed mass spectral fragmentation patterns that can be used for structural confirmation by comparison with spectral libraries.

Table 4: Representative LC-MS Purity Analysis Data

Peak No.Retention Time (min)Component IdentityArea (%)
12.5Impurity A0.5
24.8This compound99.3
35.2Impurity B0.2

Note: This data is hypothetical and for illustrative purposes.

Future Research Directions and Outlook for 1 Fluoro 4 Iodo 2 Methylsulfonyl Benzene

Emerging Synthetic Methodologies for Halogenated Aryl Sulfones

The synthesis of halogenated aryl sulfones is a cornerstone of modern medicinal and materials chemistry. nih.govnih.gov While traditional methods like the oxidation of sulfides and Friedel-Crafts reactions are well-established, future research is expected to focus on more sustainable and efficient strategies. nih.gov For compounds like 1-Fluoro-4-iodo-2-(methylsulfonyl)benzene, emerging methodologies are likely to revolve around late-stage functionalization and catalysis-driven approaches.

Recent advancements have seen the rise of palladium-catalyzed three-component coupling reactions and the use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane sulfur dioxide adduct), which offer milder and more functional-group-tolerant pathways to sulfone synthesis. researchgate.netnih.gov Future work could adapt these methods for the regioselective synthesis of polysubstituted aryl sulfones, potentially allowing for the direct introduction of the methylsulfonyl group onto a pre-existing fluoro-iodinated aromatic core.

Furthermore, photoredox catalysis is an expanding field that enables radical-based transformations under mild conditions. researchgate.net The development of light-induced methods for C-S bond formation could provide novel, catalyst-free pathways to synthesize complex halogenated aryl sulfones from readily available aryl halides and sulfinate salts. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Aryl Sulfones

Methodology Description Potential Advantages for Halogenated Aryl Sulfones
Traditional Oxidation Oxidation of the corresponding aryl sulfide (B99878). nih.gov Straightforward for simple substrates.
Friedel-Crafts Sulfonylation Electrophilic aromatic substitution using a sulfonyl chloride and a Lewis acid. nih.gov Well-established, but can lack regioselectivity and functional group tolerance.
Metal-Catalyzed Coupling Palladium or copper-catalyzed coupling of aryl halides/boronic acids with sulfur dioxide surrogates or sulfinates. nih.govresearchgate.net High functional group tolerance, milder conditions, and potential for one-pot procedures.

| Photoredox Catalysis | Use of visible light to initiate radical-based C-S bond formation. researchgate.netresearchgate.net | Mild, often catalyst-free conditions, and offers alternative reactivity patterns. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique arrangement of substituents in this compound invites the exploration of novel reactivity. The carbon-iodine bond is a prime target for a vast array of catalytic cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. Recent developments in gold-catalyzed sulfonylation reactions of aryl iodides present a new frontier, offering a complementary method to traditional palladium or copper-based systems for constructing C-S bonds. acs.orgnih.gov Future studies could investigate the utility of this compound as a substrate in such Au(I)/Au(III)-catalyzed cycles. acs.orgnih.gov

The sulfonyl group itself, often considered a stable and inert moiety, is now being viewed as a "pluripotent" functional group. nih.gov Emerging research focuses on its use as a removable or transformable directing group, and as a partner in desulfitative cross-coupling reactions, where the C-S bond is catalytically cleaved to form new C-C bonds. rsc.org Investigating the potential of the methylsulfonyl group in this compound to participate in such nickel- or palladium-catalyzed desulfitative arylations could reveal new synthetic pathways. rsc.org

The interplay between the electron-withdrawing sulfonyl and fluoro groups and the reactive iodo group could also lead to unique reactivity patterns, such as directed C-H functionalization or unusual regioselectivity in aromatic substitution reactions.

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry is an increasingly powerful tool for predicting the behavior of complex organic molecules. For this compound, advanced computational modeling can provide deep insights into its structural, electronic, and reactive properties. wiley-vch.deschulthess.com

Density Functional Theory (DFT) calculations can be employed to:

Predict the molecule's geometry, bond energies, and vibrational frequencies.

Map the electrostatic potential surface to identify sites susceptible to nucleophilic or electrophilic attack.

Model reaction mechanisms and transition states for various transformations, helping to rationalize observed reactivity and guide the design of new experiments.

Given the importance of organofluorine compounds in pharmaceuticals, computational methods can also predict key drug-like properties. nih.gov Modeling interactions with biological targets could forecast the potential of derivatives of this compound in medicinal chemistry. The unique properties conferred by the fluorine atom, such as its ability to modulate pKa and metabolic stability, can be computationally analyzed to aid in rational drug design. wikipedia.orgnih.gov

Development of New Applications in Specialized Chemical Fields

The structural motifs present in this compound suggest significant potential for new applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: The aryl sulfone moiety is a common feature in a wide range of pharmaceuticals. nih.gov The methylsulfonyl group, in particular, is recognized for its ability to improve solubility and metabolic stability. namiki-s.co.jp The fluorine atom is also a highly valued substituent in drug design, often enhancing binding affinity and bioavailability. nih.gov The iodo group serves as a versatile synthetic handle for late-stage diversification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This makes the molecule an attractive scaffold for developing new therapeutic agents.

Agrochemicals: Similar to pharmaceuticals, the sulfone and organofluorine motifs are prevalent in modern agrochemicals, contributing to their efficacy and environmental profile.

Materials Science: Fluorinated organic compounds are used in the creation of specialized materials like fluoropolymers and liquid crystals. wiley-vch.dewikipedia.org The high polarity of the C-F bond and the sulfonyl group can impart unique properties, such as thermal stability and specific electronic characteristics. nih.gov Derivatives of this compound could be explored as building blocks for novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs), where the electronic properties can be fine-tuned through cross-coupling reactions at the iodine position.

Radiochemistry: The presence of a stable iodine atom suggests potential applications in radiolabeling. While not a radioisotope itself, the synthetic routes to this compound could be adapted to incorporate radioactive iodine isotopes (e.g., ¹²³I) for use in medical imaging. Similarly, the aryl iodide can be a precursor for radiofluorination to introduce ¹⁸F for Positron Emission Tomography (PET) imaging.

The continued exploration of this trifunctionalized building block is poised to yield significant advancements across multiple disciplines of chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Fluoro-4-iodo-2-(methylsulfonyl)benzene, and what critical reaction parameters must be controlled?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route starts with sulfonation of a fluorobenzene derivative, followed by iodination. For example, sulfonyl chloride intermediates (e.g., 2-fluorobenzenesulfonyl chloride) can be methylated to introduce the methylsulfonyl group. Iodination may employ electrophilic substitution using iodine monochloride (ICl) under controlled temperature (0–5°C) to minimize side reactions. Critical parameters include reaction stoichiometry, temperature control to avoid over-iodination, and inert atmosphere to prevent oxidation . Photochemical methods, as demonstrated in analogous fluorobenzene derivatives, may also be explored using cesium-based catalysts and degassed solvents (e.g., CH₂Cl₂) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming fluorine substitution patterns, while ¹H NMR identifies aromatic protons. ¹³C NMR aids in verifying methylsulfonyl and iodine positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., iodine's signature doublet).
  • Infrared (IR) Spectroscopy : Detects sulfonyl (S=O) stretches (~1350–1150 cm⁻¹).
  • Contradiction Resolution : Cross-validate data using computational tools (e.g., NIST Chemistry WebBook for reference spectra) and X-ray crystallography for unambiguous structural confirmation .

Advanced Research Questions

Q. How do the methylsulfonyl and iodo substituents influence reactivity in cross-coupling reactions, and what optimization strategies enhance yield?

  • Methodological Answer :

  • Reactivity Profile : The iodo group acts as a superior leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). The electron-withdrawing methylsulfonyl group meta to fluorine may reduce electron density, slowing oxidative addition but improving stability.
  • Optimization Strategies :
  • Catalyst-Ligand Systems : Use Pd(PPh₃)₄ or PdCl₂(dppf) with sterically demanding ligands to prevent catalyst poisoning.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility.
  • Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.
  • Monitoring : Employ TLC or in-situ IR to track reaction progress .

Q. What stability challenges arise during storage of this compound, and how can degradation products be identified?

  • Methodological Answer :

  • Stability Issues :
  • Light Sensitivity : Iodo compounds are prone to photolytic cleavage; store in amber vials under inert gas.
  • Moisture : Hydrolysis of the sulfonyl group may occur; use desiccants.
  • Degradation Analysis :
  • LC-MS/MS : Identifies hydrolyzed products (e.g., sulfonic acids) or dehalogenated byproducts.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability under controlled atmospheres.
  • Reference Standards : Compare with known degradation markers from NIST or PubChem databases .

Q. What computational methods predict the electronic effects of substituents on the benzene ring, and how do they correlate with experimental reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the methylsulfonyl group’s electron-withdrawing nature lowers HOMO energy, reducing susceptibility to oxidation.
  • Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions.
  • Validation : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to refine models .

Safety and Handling Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis.
  • Waste Disposal : Segregate halogenated waste for specialized treatment to avoid environmental release of iodine.
  • Emergency Measures : In case of exposure, rinse with copious water and consult safety data sheets (SDS) for halogenated benzene derivatives .

Applications in Material Science

Q. How can this compound serve as a building block for advanced polymers or supramolecular systems?

  • Methodological Answer :

  • Polymer Functionalization : The iodo group enables post-polymerization modifications (e.g., click chemistry).
  • Supramolecular Chemistry : Sulfonyl groups participate in hydrogen-bonding networks, as seen in fluorobenzene-based supramolecular assemblies.
  • Case Study : Analogous compounds like 1,2-diFMB have been used to design self-assembling liquid crystals; similar strategies apply here .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.